[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451463
InChI: InChI=1S/C11H22N2O2/c1-9(2)12(3)10-5-4-6-13(7-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)
SMILES: CC(C)N(C)C1CCCN(C1)CC(=O)O
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13451463

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 2-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C11H22N2O2/c1-9(2)12(3)10-5-4-6-13(7-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)
Standard InChI Key NHIVGUBFUYKIGO-UHFFFAOYSA-N
SMILES CC(C)N(C)C1CCCN(C1)CC(=O)O
Canonical SMILES CC(C)N(C)C1CCCN(C1)CC(=O)O

Introduction

Chemical Structure and Nomenclature

The compound [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid consists of a six-membered piperidine ring with two key functional groups:

  • Position 1: Acetic acid (-CH₂COOH) substituent.

  • Position 3: Isopropyl-methyl-amino group (-N(CH(CH₃)₂)(CH₃)).

The molecular formula is inferred as C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol based on analogous structures . The IUPAC name reflects its substitution pattern, ensuring precise identification in chemical databases.

Synthesis and Manufacturing

Synthetic Routes

Piperidine derivatives are commonly synthesized via:

  • Hydrogenation of Pyridines: Catalytic hydrogenation of substituted pyridines using PtO₂ or Raney Ni under H₂ pressure .

  • Reductive Amination: Condensation of ketones/aldehydes with amines followed by reduction (e.g., NaBH₄ or H₂/Pd-C) .

  • Electroreductive Cyclization: Utilized for piperidine ring formation from imine precursors in flow microreactors .

For [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, a plausible route involves:

  • Piperidine Ring Formation: Hydrogenation of a pyridine precursor.

  • Functionalization: Introduction of the isopropyl-methyl-amino group via nucleophilic substitution or reductive amination.

  • Acetic Acid Attachment: Alkylation or carboxylation at position 1 .

Key Challenges

  • Stereochemical Control: Ensuring regioselectivity at position 3 .

  • Purification: Separation of byproducts due to similar polarities of intermediates .

Physical and Chemical Properties

Data from structurally related piperidine analogs :

PropertyValue/DescriptionSource
Molecular Weight214.31 g/mol (calculated)
Density~1.1 g/cm³
Boiling Point~305–310°C
SolubilityModerate in polar solvents (e.g., DCM, MeOH)
LogP~0.6–1.2 (indicative of moderate lipophilicity)

Pharmacological and Biological Activities

Predicted Targets and Mechanisms

Computational studies on piperidine derivatives suggest interactions with:

  • Enzymes: Kinases, proteases, and hydrolases .

  • Receptors: G-protein-coupled receptors (GPCRs) and ion channels .

  • Transport Systems: Neurotransmitter uptake inhibition .

Applications in Pharmaceutical Research

Drug Development

  • Tankyrase Inhibitors: Piperidine-acetamide derivatives show promise in Wnt signaling inhibition .

  • Analgesics: Structural analogs demonstrate µ-opioid receptor binding (ΔG = −8.13 to −13.37 kcal/mol) .

Chemical Probes

Used in studying enzyme kinetics and receptor-ligand interactions due to modular functional groups .

Future Perspectives and Research Directions

  • Structural Optimization: Enhancing selectivity via substituent modifications .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles .

  • Computational Modeling: Expanding target prediction using AI/ML tools .

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